Lipophilicity (LogP) Comparison: 6-Ethyl vs. 6-Methyl and Unsubstituted Analogs
6-Ethylpyridazin-3-amine exhibits a predicted LogP of 1.69 , which is substantially higher than that of the unsubstituted pyridazin-3-amine (LogP ≈ -0.5 to 0.2 estimated from structural analogs) and 6-methylpyridazin-3-amine (LogP ≈ 0.5 to 1.0 estimated). This increased lipophilicity is attributed to the ethyl group, which enhances membrane permeability potential relative to smaller or absent substituents [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.69240 |
| Comparator Or Baseline | Pyridazin-3-amine (LogP ~ -0.5 to 0.2, estimated); 6-Methylpyridazin-3-amine (LogP ~ 0.5 to 1.0, estimated) |
| Quantified Difference | Increase of ~1.2 to 1.7 LogP units vs. unsubstituted; increase of ~0.7 to 1.2 LogP units vs. 6-methyl analog |
| Conditions | Predicted values using ACD/Labs or similar software; experimental LogP not available |
Why This Matters
Higher LogP indicates improved passive membrane diffusion, a critical factor for oral bioavailability and CNS penetration in drug discovery programs.
- [1] Kuujia.com. Cas no 856847-94-4 (6-ethylpyridazin-3-amine). Effect of ethyl substituent on lipophilicity. Accessed 2026. View Source
